molecular formula C19H20N2O5S B2499708 N-(4-(N-(2-(benzofuran-2-yl)-2-hydroxypropyl)sulfamoyl)phenyl)acetamide CAS No. 2034270-24-9

N-(4-(N-(2-(benzofuran-2-yl)-2-hydroxypropyl)sulfamoyl)phenyl)acetamide

Cat. No.: B2499708
CAS No.: 2034270-24-9
M. Wt: 388.44
InChI Key: MKDQTQYVYPRWTM-UHFFFAOYSA-N
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Description

N-(4-(N-(2-(benzofuran-2-yl)-2-hydroxypropyl)sulfamoyl)phenyl)acetamide is a complex organic compound that features a benzofuran moiety, a sulfamoyl group, and an acetamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(2-(benzofuran-2-yl)-2-hydroxypropyl)sulfamoyl)phenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and aldehydes under acidic or basic conditions.

    Introduction of Hydroxypropyl Group: The hydroxypropyl group can be introduced via nucleophilic substitution reactions using appropriate alkyl halides.

    Sulfamoylation: The sulfamoyl group is introduced by reacting the intermediate with sulfamoyl chloride in the presence of a base such as triethylamine.

    Acetylation: Finally, the acetamide group is introduced through acetylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(2-(benzofuran-2-yl)-2-hydroxypropyl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides and bases such as sodium hydroxide are commonly used.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N-(4-(N-(2-(benzofuran-2-yl)-2-hydroxypropyl)sulfamoyl)phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds such as psoralen and angelicin share the benzofuran core and exhibit similar biological activities.

    Sulfamoyl Derivatives: Compounds like sulfamethoxazole contain the sulfamoyl group and are known for their antibacterial properties.

    Acetamide Derivatives: Compounds such as paracetamol contain the acetamide group and are widely used as analgesics.

Uniqueness

N-(4-(N-(2-(benzofuran-2-yl)-2-hydroxypropyl)sulfamoyl)phenyl)acetamide is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[4-[[2-(1-benzofuran-2-yl)-2-hydroxypropyl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-13(22)21-15-7-9-16(10-8-15)27(24,25)20-12-19(2,23)18-11-14-5-3-4-6-17(14)26-18/h3-11,20,23H,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKDQTQYVYPRWTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C)(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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